![molecular formula C10H12I2O3 B046290 Benzene, 1,3-diiodo-4,5,6-trimethoxy-2-methyl- CAS No. 115592-75-1](/img/structure/B46290.png)
Benzene, 1,3-diiodo-4,5,6-trimethoxy-2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1,3-diiodo-4,5,6-trimethoxy-2-methyl-, also known as DIM-5, is a chemical compound that belongs to the class of iodinated aromatic compounds. It is a synthetic compound that has been extensively studied for its potential applications in various fields, including scientific research.
Wirkmechanismus
The mechanism of action of Benzene, 1,3-diiodo-4,5,6-trimethoxy-2-methyl- involves its interaction with various cellular targets, including enzymes and receptors. It has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It also exhibits antiviral and antimicrobial activities by inhibiting the replication of viral and bacterial pathogens.
Biochemical and Physiological Effects:
Benzene, 1,3-diiodo-4,5,6-trimethoxy-2-methyl- has been found to exhibit a range of biochemical and physiological effects, including the modulation of gene expression, the inhibition of angiogenesis, and the regulation of immune function. It has also been shown to have antioxidant properties, which may contribute to its therapeutic potential.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Benzene, 1,3-diiodo-4,5,6-trimethoxy-2-methyl- in lab experiments is its high potency and selectivity, which allows for the study of specific cellular targets and pathways. However, its synthetic nature and complex synthesis method may limit its availability and accessibility for some researchers.
Zukünftige Richtungen
There are several future directions for the study of Benzene, 1,3-diiodo-4,5,6-trimethoxy-2-methyl-, including the development of more efficient and cost-effective synthesis methods, the elucidation of its molecular targets and mechanisms of action, and the evaluation of its potential as a therapeutic agent for various diseases. Additionally, further research is needed to explore its potential applications in other scientific fields, such as materials science and environmental chemistry.
In conclusion, Benzene, 1,3-diiodo-4,5,6-trimethoxy-2-methyl- or Benzene, 1,3-diiodo-4,5,6-trimethoxy-2-methyl- is a synthetic compound that has been extensively studied for its potential applications in various scientific research fields. Its high potency and selectivity make it a valuable tool for the study of specific cellular targets and pathways. However, further research is needed to fully understand its mechanisms of action and potential therapeutic applications.
Synthesemethoden
The synthesis of Benzene, 1,3-diiodo-4,5,6-trimethoxy-2-methyl- involves a multi-step process that starts with the reaction of 2,4,6-trimethoxybenzaldehyde with iodine monochloride to form 1,3-diiodo-4,5,6-trimethoxy-2-methylbenzene. This intermediate is then subjected to a series of reactions that involve the use of various reagents and catalysts to yield the final product.
Wissenschaftliche Forschungsanwendungen
Benzene, 1,3-diiodo-4,5,6-trimethoxy-2-methyl- has been studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and molecular biology. It has been found to exhibit a range of pharmacological activities, including anticancer, antiviral, and antimicrobial properties.
Eigenschaften
CAS-Nummer |
115592-75-1 |
---|---|
Produktname |
Benzene, 1,3-diiodo-4,5,6-trimethoxy-2-methyl- |
Molekularformel |
C10H12I2O3 |
Molekulargewicht |
434.01 g/mol |
IUPAC-Name |
1,5-diiodo-2,3,4-trimethoxy-6-methylbenzene |
InChI |
InChI=1S/C10H12I2O3/c1-5-6(11)8(13-2)10(15-4)9(14-3)7(5)12/h1-4H3 |
InChI-Schlüssel |
AUGZHVUCJIMWNT-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C(=C1I)OC)OC)OC)I |
Kanonische SMILES |
CC1=C(C(=C(C(=C1I)OC)OC)OC)I |
Synonyme |
BENZENE, 1,3-DIIODO-4,5,6-TRIMETHOXY-2-METHYL- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.